molecular formula C16H21ClO4 B1326041 Ethyl 7-(4-chloro-2-methoxyphenyl)-7-oxoheptanoate CAS No. 951886-61-6

Ethyl 7-(4-chloro-2-methoxyphenyl)-7-oxoheptanoate

Cat. No.: B1326041
CAS No.: 951886-61-6
M. Wt: 312.79 g/mol
InChI Key: ZIJPTOJFRFEXAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-(4-chloro-2-methoxyphenyl)-7-oxoheptanoate is an organic compound with a complex structure that includes a chloro-substituted aromatic ring and an ester functional group

Scientific Research Applications

Ethyl 7-(4-chloro-2-methoxyphenyl)-7-oxoheptanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(4-chloro-2-methoxyphenyl)-7-oxoheptanoate typically involves the esterification of 7-(4-chloro-2-methoxyphenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-chloro-2-methoxyphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: 7-(4-chloro-2-methoxyphenyl)-7-oxoheptanoic acid.

    Reduction: 7-(4-chloro-2-methoxyphenyl)-7-hydroxyheptanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl 7-(4-chloro-2-methoxyphenyl)-7-oxoheptanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-(4-chloro-2-methylphenyl)-7-oxoheptanoate
  • Ethyl 7-(4-chloro-2-ethoxyphenyl)-7-oxoheptanoate
  • Ethyl 7-(4-chloro-2-hydroxyphenyl)-7-oxoheptanoate

Uniqueness

Ethyl 7-(4-chloro-2-methoxyphenyl)-7-oxoheptanoate is unique due to the presence of the methoxy group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

ethyl 7-(4-chloro-2-methoxyphenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClO4/c1-3-21-16(19)8-6-4-5-7-14(18)13-10-9-12(17)11-15(13)20-2/h9-11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJPTOJFRFEXAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=C(C=C(C=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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